2-Phosphonobenzoic acid

Vue d'ensemble

Description

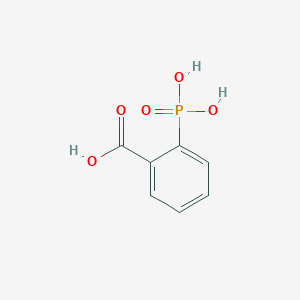

2-Phosphonobenzoic acid is an organic compound with the molecular formula C7H7O5P. It is a derivative of benzoic acid where a phosphonic acid group is attached to the benzene ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Phosphonobenzoic acid can be synthesized through several methods. One common approach involves the reaction of benzene with phosphorus trichloride and chlorine, followed by hydrolysis. Another method includes the reaction of benzoic acid with phosphorus oxychloride in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Phosphonobenzoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different oxidation states of phosphorus.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: The phosphonic acid group can participate in substitution reactions, replacing other functional groups on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed:

Oxidation: Phosphoric acid derivatives.

Reduction: Phosphine compounds.

Substitution: Various substituted benzoic acids.

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral Applications

Recent studies have highlighted the potential of 2-PBA as an antiviral agent, particularly against SARS-CoV-2. Research indicates that 2-PBA can inhibit viral polymerases, making it a candidate for drug development in the context of COVID-19. The compound exhibits high binding affinity, suggesting its efficacy in disrupting viral replication processes .

Case Study: Synthesis and Efficacy

A study reported a straightforward two-step synthesis of 2-PBA, yielding high purity and efficiency. The synthesized compound was tested for its antiviral properties, demonstrating significant inhibition of viral activity in vitro. This positions 2-PBA as a promising lead compound for further antiviral drug development .

Materials Science

Metal-Organic Frameworks (MOFs)

2-PBA serves as a ligand in the synthesis of silver-based metal-organic frameworks (MOFs). These MOFs exhibit enhanced antibacterial properties due to the controlled release of silver ions. The topology of the MOF can be adjusted by varying the precursor ligands, influencing silver release rates and antibacterial efficacy .

Table: Antibacterial Efficacy of Silver-Based MOFs Containing 2-PBA

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ag-MOF with 2-PBA | E. coli | 7 µg/mL |

| Ag-MOF with 2-PBA | S. aureus | 10 µg/mL |

| Ag-MOF with modified topology | P. aeruginosa | Varies based on topology |

This table demonstrates that the incorporation of 2-PBA into silver-based MOFs can significantly enhance antibacterial activity against common pathogens.

Environmental Applications

Water Treatment

The phosphonic acid group in 2-PBA allows it to function as an effective chelating agent for metal ions, making it useful in water treatment processes. It can bind to heavy metals and facilitate their removal from contaminated water sources .

Case Study: Heavy Metal Adsorption

A study investigated the adsorption capacity of phosphonic acid-functionalized materials for heavy metals such as lead and cadmium. Results indicated that materials incorporating 2-PBA exhibited superior adsorption capabilities compared to traditional adsorbents, highlighting its potential in environmental remediation efforts .

Chemical Synthesis

Reagent in Organic Synthesis

In organic chemistry, 2-PBA is utilized as a reagent for synthesizing various phosphorus-containing compounds. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material synthesis .

Mécanisme D'action

The mechanism of action of 2-phosphonobenzoic acid involves its interaction with various molecular targets. It can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in catalysis and material science. The pathways involved include coordination with metal centers and participation in redox reactions .

Comparaison Avec Des Composés Similaires

- 3-Phosphonobenzoic acid

- 4-Phosphonobenzoic acid

- m-Phosphonobenzoic acid

Comparison: 2-Phosphonobenzoic acid is unique due to the position of the phosphonic acid group on the benzene ring, which influences its reactivity and binding properties.

Activité Biologique

2-Phosphonobenzoic acid (2-PBA) is a phosphonic acid derivative that has garnered attention for its diverse biological activities. This compound exhibits potential applications in fields ranging from antimicrobial and antiviral therapies to cancer treatment. This article delves into the biological activity of 2-PBA, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a phosphonic acid group attached to a benzoic acid moiety. The chemical structure can be represented as follows:

This structure imparts unique properties that enhance its biological activity, particularly its ability to interact with biological macromolecules such as proteins and nucleic acids.

Antimicrobial Activity

Research has demonstrated that 2-PBA exhibits significant antimicrobial properties. A study highlighted the bactericidal effects of silver-based hybrid materials formed using phosphonobenzoic acids, including 2-PBA. These materials showed effective antibacterial action against clinically relevant strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and other Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the release of bioactive silver ions into the surrounding media, which disrupts bacterial cell integrity .

Table 1: Antimicrobial Efficacy of 2-PBA Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 32 µg/mL |

| Silver-2-PBA Hybrid | E. coli | 16 µg/mL |

| Silver-4-PBA Hybrid | S. aureus | 8 µg/mL |

Antiviral Activity

The antiviral potential of 2-PBA has also been explored, particularly in the context of SARS-CoV-2. A study utilizing quantum mechanical principles indicated that phosphonic acids like 2-PBA could inhibit DNA/RNA polymerases, which are crucial for viral replication . This suggests that compounds like 2-PBA may serve as leads in the development of antiviral agents.

Anticancer Properties

In addition to its antimicrobial and antiviral activities, 2-PBA has shown promise in cancer research. Phosphonic acids are known for their ability to interact with various cellular targets involved in cancer progression. For instance, derivatives of phosphonobenzoic acid have been tested for their anti-proliferative effects against ovarian and colon cancer cells, yielding promising results .

Case Study: Anti-Proliferative Effects

A recent study investigated the efficacy of a series of phosphonobenzoic acid derivatives against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant potential as anticancer agents.

The biological activity of 2-PBA can be attributed to several mechanisms:

- Metal Ion Interaction : The phosphonic acid group facilitates strong interactions with metal ions, enhancing the stability and bioactivity of metal-organic frameworks (MOFs) used in drug delivery systems.

- Enzyme Inhibition : As observed in studies targeting aspartate-semialdehyde dehydrogenase (ASADH), 2-PBA derivatives can act as competitive inhibitors, disrupting metabolic pathways essential for bacterial survival .

- Hydrophilicity : The presence of the phosphonic acid group increases hydrophilicity, improving solubility and bioavailability in biological systems .

Propriétés

IUPAC Name |

2-phosphonobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O5P/c8-7(9)5-3-1-2-4-6(5)13(10,11)12/h1-4H,(H,8,9)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQULYJXGTXMNTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30633885 | |

| Record name | 2-Phosphonobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116277-67-9 | |

| Record name | 2-Phosphonobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.